molecular formula C23H19N3O4 B12185302 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12185302
M. Wt: 401.4 g/mol
InChI Key: JGYDTPHEJPHOIB-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a dihydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps One common method includes the condensation of 2-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.

    1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and quantum chemical properties.

Uniqueness

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and dual methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H19N3O4/c1-29-17-7-5-6-16(13-17)25-22(27)15-10-11-18-19(12-15)24-14-26(23(18)28)20-8-3-4-9-21(20)30-2/h3-14H,1-2H3,(H,25,27)

InChI Key

JGYDTPHEJPHOIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC

Origin of Product

United States

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